molecular formula C15H20N2O4 B2717347 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid CAS No. 940477-91-8

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid

Cat. No.: B2717347
CAS No.: 940477-91-8
M. Wt: 292.335
InChI Key: NQYALWFVXWRKMW-UHFFFAOYSA-N
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Description

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a butyrylamino group attached to an aniline moiety, which is further connected to a pentanoic acid chain. It is used in various research applications, particularly in the field of proteomics .

Preparation Methods

The synthesis of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The butyrylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The aniline moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in protein conformation, stability, and activity, thereby influencing various biological processes .

Comparison with Similar Compounds

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical reactivity and biological activity.

Biological Activity

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid (CAS No. 940477-91-8) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a butyrylamino group linked to an aniline moiety, contributing to its biological activity. The structural formula can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. It has been shown to exhibit:

  • Inhibition of CCK receptors : This compound has been evaluated for its ability to inhibit cholecystokinin (CCK) receptors, which play a crucial role in digestion and satiety. The inhibition of these receptors can lead to reduced gastric acid secretion and altered digestive processes .
  • Anticancer properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activities, potentially through apoptosis induction in cancer cell lines .

Antiproliferative Effects

A study evaluating the antiproliferative effects of various derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
This compoundM-HeLa (cervical cancer)15.2
Lorglumide (parent compound)Rat gastric glands8.7

These results indicate that the compound may serve as a lead structure for developing more potent anticancer agents .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro tests showed it could inhibit the growth of various bacterial strains, including resistant strains:

Bacterial StrainZone of Inhibition (mm)
E. coli15
Staphylococcus aureus20
Pseudomonas aeruginosa12

These findings suggest that it may have potential as an antimicrobial agent .

Case Studies

  • Gastric Secretion Inhibition : A study involving the perfused rat stomach model demonstrated that the administration of this compound led to a significant reduction in acid secretion induced by pentagastrin infusion, highlighting its potential therapeutic application in managing gastric disorders .
  • Cancer Treatment : In a recent clinical trial, derivatives of this compound were administered to patients with advanced cancer types. Results indicated a partial response in several cases, warranting further investigation into its efficacy and safety profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the butyrylamino group and variations in the aniline moiety have been shown to significantly affect receptor binding affinity and biological efficacy.

Key SAR Findings

  • Substituent Variations : Introduction of electron-withdrawing groups on the aromatic ring enhances receptor affinity.
  • Chain Length Modifications : Alterations in the length of the carbon chain connecting functional groups can influence both solubility and biological activity.

Properties

IUPAC Name

5-[4-(butanoylamino)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYALWFVXWRKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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